Rat CGRP-(8-37)

Description

Properties

IUPAC Name |

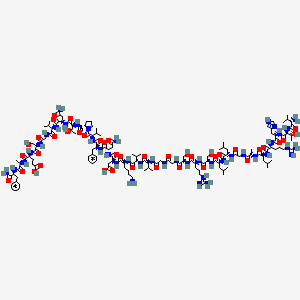

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKKKBMPFPSSKZ-QZMRZBIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H224N42O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3127.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Rat CGRP-(8-37): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Rat Calcitonin Gene-Related Peptide-(8-37) (CGRP-(8-37)), a critical tool in cardiovascular, pain, and metabolic research. Tailored for researchers, scientists, and drug development professionals, this document outlines its antagonist properties, impact on signaling pathways, and detailed experimental protocols.

Executive Summary

Rat CGRP-(8-37) is a truncated peptide fragment of the endogenous vasodilator, Calcitonin Gene-Related Peptide (CGRP). It functions as a potent and selective competitive antagonist of the CGRP receptor. By binding to the receptor, it effectively blocks the physiological effects of CGRP, which include vasodilation, nociception, and inflammation. Its primary mechanism involves the inhibition of CGRP-induced intracellular cyclic adenosine monophosphate (cAMP) accumulation.

Antagonistic Properties and Receptor Binding

Rat CGRP-(8-37) exerts its antagonistic effect by competing with CGRP for binding to the CGRP receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). The N-terminal truncated structure of CGRP-(8-37) allows it to occupy the receptor's binding pocket without initiating the conformational changes necessary for receptor activation and downstream signaling.

Quantitative Data on Binding Affinity and Potency

The binding affinity (Ki) and inhibitory concentration (IC50) of Rat CGRP-(8-37) have been characterized in various tissues and cell lines. These values are crucial for determining appropriate experimental concentrations.

| Species/Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| Rat Lung Membranes | [¹²⁵I]CGRP | Ki | 6.63 ± 0.91 | [1] |

| Rat L6 Myocytes | CGRP | Kd (adenylyl cyclase) | 5 | [2] |

| Rat L6 Myocytes | [¹²⁵I]-iodohistidyl-CGRP | Kd (binding) | 0.5 | [2] |

| Rat Spinal Cord Cells | rCGRPα | pA₂ (cAMP accumulation) | 7.63 ± 0.44 | [3][4] |

| Porcine Lung Membranes | [¹²⁵I]CGRP-(8-37)α | IC₅₀ (vs. CGRP) | 14.5 ± 2 | [5] |

| Human Neuroblastoma (SK-N-MC) | [¹²⁵I]CGRP | IC₅₀ | ~100 | [6] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Impact on CGRP Signaling Pathway

The canonical signaling pathway for CGRP involves its binding to the CGRP receptor, which is a G-protein coupled receptor (GPCR). This binding activates the associated Gαs subunit, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of CGRP, such as vasodilation.[7][8][9] Rat CGRP-(8-37) competitively inhibits the initial binding of CGRP to its receptor, thereby preventing the activation of this signaling cascade.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of Rat CGRP-(8-37) to the CGRP receptor in rat tissue membranes.

Materials:

-

Rat tissue (e.g., lung, heart)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, 0.1 mg/ml bacitracin)[10]

-

Radioligand: [¹²⁵I]-CGRP

-

Unlabeled Rat CGRP-(8-37)

-

Unlabeled CGRP (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.[10]

-

Binding Reaction: In reaction tubes, add a constant concentration of [¹²⁵I]-CGRP (e.g., 50 pM)[10], increasing concentrations of unlabeled Rat CGRP-(8-37), and the membrane preparation. For non-specific binding, use a high concentration of unlabeled CGRP (e.g., 1 µM).[11]

-

Incubation: Incubate the reaction tubes at room temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of Rat CGRP-(8-37). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[11]

cAMP Accumulation Assay

This protocol measures the ability of Rat CGRP-(8-37) to inhibit CGRP-induced cAMP production in cultured cells.

Materials:

-

Cultured cells expressing CGRP receptors (e.g., L6 myocytes, SK-N-MC cells)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

CGRP

-

Rat CGRP-(8-37)

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 20 minutes) to prevent cAMP degradation.[12]

-

Antagonist Treatment: Add various concentrations of Rat CGRP-(8-37) to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of CGRP to stimulate cAMP production and incubate for a defined time (e.g., 30 minutes).[12]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the CGRP concentration-response curves in the absence and presence of different concentrations of Rat CGRP-(8-37). Perform a Schild analysis to determine the pA₂ value, which quantifies the potency of the antagonist.

In Vivo Blood Pressure Measurement in Rats

This protocol assesses the in vivo effect of Rat CGRP-(8-37) on blood pressure, particularly its ability to block CGRP-induced hypotension.

Materials:

-

Sprague-Dawley rats

-

Anesthetics (e.g., ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

CGRP

-

Rat CGRP-(8-37)

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically implant catheters into an artery (e.g., carotid or femoral) for blood pressure monitoring and a vein (e.g., jugular) for drug administration.[13]

-

Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP).

-

Antagonist Administration: Administer a bolus dose or continuous infusion of Rat CGRP-(8-37) or vehicle (saline).

-

Agonist Challenge: After a set period, administer a bolus of CGRP to induce hypotension.

-

Data Recording and Analysis: Continuously record MAP throughout the experiment. Compare the hypotensive response to CGRP in the presence and absence of Rat CGRP-(8-37) to determine its antagonistic effect in vivo. In some models, such as DOCA-salt hypertensive rats, administration of CGRP-(8-37) alone can increase blood pressure by blocking the compensatory vasodilation of endogenous CGRP.[14]

Conclusion

Rat CGRP-(8-37) is an indispensable tool for investigating the physiological and pathophysiological roles of CGRP. Its mechanism as a competitive antagonist of the CGRP receptor is well-characterized, primarily through the inhibition of the CGRP-cAMP signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further elucidate the complex biology of the CGRP system.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of a receptor for calcitonin gene-related peptide on rat, L6 myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CGRP cellular pathway [pfocr.wikipathways.org]

- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Rat CGRP-(8-37): Function and Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, most notably as a potent vasodilator and in the transmission of nociceptive signals.[1] Its effects are mediated through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[1] Rat CGRP-(8-37) is a truncated fragment of the native rat CGRP peptide, encompassing amino acids 8 through 37. This fragment acts as a highly selective and potent competitive antagonist at the CGRP receptor, making it an invaluable tool for investigating the physiological roles of CGRP and for the development of novel therapeutics targeting the CGRP pathway.[2][3] This guide provides a comprehensive overview of the function, signaling pathways, and experimental methodologies related to Rat CGRP-(8-37).

Function of Rat CGRP-(8-37)

As a CGRP receptor antagonist, Rat CGRP-(8-37) competitively binds to the CGRP receptor without activating it, thereby blocking the downstream effects of endogenous CGRP.[3] This antagonistic activity has been demonstrated in a multitude of in vitro and in vivo studies, highlighting its significant role in modulating nociception, inflammation, and cardiovascular homeostasis.

Antinociceptive Effects

Rat CGRP-(8-37) has been shown to exhibit significant anti-nociceptive properties. Intrathecal administration in rat models of neuropathic pain effectively alleviates both mechanical and thermal allodynia in a dose-dependent manner.[3][4] This suggests a critical role for CGRP in the central sensitization processes associated with chronic pain states.

Cardiovascular Effects

CGRP is one of the most potent endogenous vasodilators known.[5] Rat CGRP-(8-37) effectively blocks CGRP-induced vasodilation and the consequent decrease in blood pressure.[5][6] In animal models of hypertension, where CGRP is often upregulated as a compensatory vasodilator, administration of CGRP-(8-37) can lead to a further increase in blood pressure, underscoring the tonic role of CGRP in blood pressure regulation. Continuous infusion of CGRP-(8-37) in pregnant rats has been shown to increase systolic blood pressure, indicating the importance of CGRP in maintaining vascular adaptations during pregnancy.[5]

Signaling Pathway of CGRP and its Antagonism by CGRP-(8-37)

The CGRP receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[7] Activation of the receptor by CGRP initiates a signaling cascade that predominantly involves the adenylyl cyclase/cAMP pathway. CGRP-(8-37) exerts its antagonistic effects by preventing the initiation of this cascade.

Primary Signaling Pathway: Adenylyl Cyclase - cAMP - PKA

Upon binding of CGRP to its receptor, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates a variety of downstream targets, leading to the physiological effects of CGRP, such as vasodilation and modulation of neuronal excitability.[7] Rat CGRP-(8-37) competitively inhibits the binding of CGRP to the receptor, thus preventing the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP.[9]

Downstream Signaling: MAPK/ERK Pathway

The CGRP signaling cascade also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[8] This activation is often, but not always, dependent on the upstream activation of PKA.[8] Phosphorylated ERK can then translocate to the nucleus and regulate gene expression, contributing to the longer-term effects of CGRP. Studies have demonstrated that CGRP-(8-37) can block CGRP-induced phosphorylation of ERK1/2, indicating that its antagonistic effects extend to this downstream pathway.[8]

References

- 1. Calcitonin gene-related peptide regulates the expression of vascular endothelial growth factor in human HaCaT keratinocytes by activation of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Migraine Therapy: A Technical Guide to the Discovery and History of CGRP Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The validation of the calcitonin gene-related peptide (CGRP) pathway as a pivotal mechanism in the pathophysiology of migraine has revolutionized the therapeutic landscape for this debilitating neurological disorder. For decades, treatment options were limited to repurposed drugs originally developed for other conditions. The targeted development of CGRP antagonists, encompassing both small molecule antagonists ('gepants') and monoclonal antibodies, represents a paradigm shift towards mechanism-based migraine therapy. This technical guide provides an in-depth exploration of the discovery and history of CGRP antagonists, detailing the scientific journey from initial bench-side discoveries to the approval of multiple transformative therapies. It includes a comprehensive summary of quantitative data from key clinical trials, detailed methodologies for seminal experiments, and visualizations of critical pathways and developmental timelines to offer a thorough resource for professionals in the field.

The Discovery of CGRP and its Role in Migraine

The story of CGRP antagonists begins with the discovery of CGRP itself in 1982 through molecular biological techniques.[1][2] Subsequent research soon established its potent vasodilatory activity and its role in pain processing.[3] By 1985, a potential role for CGRP in migraine was proposed.[1] Seminal findings later revealed that CGRP levels are elevated in the jugular vein during migraine attacks and that intravenous infusion of CGRP can induce migraine-like headaches in patients, solidifying its causal role in migraine pathophysiology.[1][4][5]

CGRP is a 37-amino acid neuropeptide that is highly prevalent in the sensory nerves of the head and neck, particularly the trigeminal ganglion, and is involved in the transmission of pain.[5] During a migraine attack, activation of the trigeminovascular system leads to the release of CGRP. This release contributes to the vasodilation of cranial blood vessels, neurogenic inflammation, and sensitization of pain pathways, all of which are hallmarks of a migraine attack.[5]

The CGRP Signaling Pathway

The biological effects of CGRP are mediated through its interaction with a G protein-coupled receptor. This receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein; receptor activity-modifying protein 1 (RAMP1), a single-transmembrane protein that is essential for CGRP binding and receptor function; and the receptor component protein (RCP). The binding of CGRP to this receptor complex primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

The Development of CGRP Antagonists

The validation of the CGRP pathway in migraine pathogenesis spurred the development of two distinct classes of antagonists: small molecule CGRP receptor antagonists (gepants) and monoclonal antibodies that target either the CGRP ligand or its receptor.

First Generation Gepants: Proof of Concept and Challenges

The first generation of gepants provided the initial clinical proof-of-concept for targeting the CGRP receptor. Olcegepant (BIBN4096BS), an intravenously administered antagonist, was the first anti-CGRP treatment shown to be effective in terminating migraine in a clinical trial published in 2004.[6] This was followed by the development of the first oral CGRP receptor antagonist, telcagepant (MK-0974). While both showed efficacy, their development was ultimately halted. Olcegepant's development was limited by its lack of oral bioavailability, requiring intravenous administration.[7] The development of telcagepant was discontinued due to concerns about hepatotoxicity with long-term daily dosing.

Second and Third Generation Gepants: Improved Safety and Efficacy

Learning from the challenges of the first generation, medicinal chemistry efforts led to the development of second-generation gepants with improved safety profiles, particularly with regard to liver toxicity. This new generation of orally available gepants includes ubrogepant, rimegepant, and atogepant. More recently, a third generation has emerged, characterized by different routes of administration, such as the intranasal formulation of zavegepant.

Monoclonal Antibodies: A New Therapeutic Modality

In parallel with the development of small molecule antagonists, a different therapeutic approach was pursued: the development of monoclonal antibodies. These large molecules offer the advantage of high specificity and long half-lives, allowing for less frequent dosing (monthly or quarterly). Two strategies were employed: antibodies that bind to the CGRP ligand itself, thereby preventing it from binding to its receptor (fremanezumab, galcanezumab, and eptinezumab), and an antibody that binds directly to the CGRP receptor, blocking its activation (erenumab). The first monoclonal antibody against CGRP was reported in the literature in 2007 as a laboratory tool.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of selected CGRP antagonists.

Preclinical Binding Affinities and Functional Potencies

| Compound | Target | Assay Type | Species | Ki / pKB / pIC50 | Reference |

| Olcegepant | CGRP Receptor | Binding (Ki) | Human | 14.4 pM | [9] |

| CGRP Receptor | Functional (pKB) | Human | 11.0 | [9] | |

| Telcagepant | CGRP Receptor | Binding (Ki) | Human | 4.6 nM | [10] |

| Rimegepant | CGRP Receptor | Functional (pIC50) | Human | 11.30 | [11] |

| AMY1 Receptor | Functional (pIC50) | Human | 9.91 | [11] | |

| Atogepant | CGRP Receptor | Binding (Ki) | Human | 0.015 nM | [11] |

| CGRP(8-37) | CGRP Receptor | Binding (Ki) | Human | 3.6 nM | [9] |

| Erenumab | CGRP Receptor | Functional (pIC50) | Human | 10.86 | [12] |

| AMY1 Receptor | Functional (pIC50) | Human | 9.35 | [12] |

Clinical Efficacy of Gepants for Acute Migraine Treatment

| Drug (Trial) | Dose | N | Pain Freedom at 2h (%) | Most Bothersome Symptom Freedom at 2h (%) | Common Adverse Events (%) | Reference |

| Ubrogepant (ACHIEVE I & II Pooled) | 50 mg | 1118 | 20.5 | 38.7 | Nausea (1.9) | [13] |

| Placebo | 1122 | 13.0 | 27.6 | Nausea (1.8) | [13] | |

| Rimegepant (Phase 3) | 75 mg ODT | 669 | 21.0 | 35.0 | Nausea (2.0) | [14] |

| Placebo | 682 | 11.0 | 27.0 | Nausea (<1.0) | [14] |

Clinical Efficacy of Gepants for Migraine Prevention

| Drug (Trial) | Dose | N | Change in Mean Monthly Migraine Days | ≥50% Reduction in MMDs (%) | Common Adverse Events (%) | Reference |

| Rimegepant (Phase 3) | 75 mg (every other day) | ~373 | -4.3 | 49 | Nausea (similar to placebo) | [6] |

| Placebo | ~374 | -3.5 | 41 | [6] | ||

| Atogepant (ADVANCE) | 10 mg | ~214 | -3.69 | 55.6 | Constipation (6.9), Nausea (4.4) | [3][15] |

| 30 mg | ~223 | -3.86 | 58.7 | Constipation (7.7), Nausea (6.1) | [3][15] | |

| 60 mg | ~222 | -4.2 | 60.8 | Constipation (7.3), Nausea (5.0) | [3][15] | |

| Placebo | ~214 | -2.48 | 29.0 | Constipation (0.5), Nausea (1.8) | [3][15] |

Clinical Efficacy of Monoclonal Antibodies for Migraine Prevention

| Drug (Trial) | Patient Population | Dose | N | Change in Mean Monthly Migraine Days | ≥50% Reduction in MMDs (%) | Common Adverse Events (%) | Reference |

| Erenumab (STRIVE) | Episodic Migraine | 70 mg | 317 | -3.2 | 43.3 | Injection site reactions | [16] |

| 140 mg | 319 | -3.7 | 50.0 | [16] | |||

| Placebo | 319 | -1.8 | 26.6 | [16] | |||

| Fremanezumab (HALO-CM) | Chronic Migraine | Quarterly | ~376 | -4.3 | 38 | Injection site reactions | [17] |

| Monthly | ~379 | -4.6 | 41 | [17] | |||

| Placebo | ~375 | -2.5 | 18 | [17] | |||

| Galcanezumab (EVOLVE-1) | Episodic Migraine | 120 mg | 213 | -4.7 | 62.3 | Injection site reactions | [11][18] |

| 240 mg | 212 | -4.6 | 60.9 | [11][18] | |||

| Placebo | 433 | -2.8 | 38.6 | [11][18] | |||

| Eptinezumab (PROMISE-2) | Chronic Migraine | 100 mg | ~356 | -7.7 | 57.6 | Nasopharyngitis | [19] |

| 300 mg | ~356 | -8.2 | 61.4 | [19] | |||

| Placebo | ~366 | -5.6 | 39.3 | [19] |

Detailed Experimental Protocols

This section outlines the general methodologies for key experiments used in the discovery and characterization of CGRP antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CGRP receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected cell lines) or from tissues known to express the receptor (e.g., rat spleen). Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.[9][20]

-

Assay Incubation: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-CGRP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[20][21]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.[20]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[20]

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9][22]

cAMP Functional Assay

Objective: To measure the ability of a CGRP antagonist to inhibit CGRP-induced cAMP production.

General Protocol:

-

Cell Culture and Transfection: Cells expressing the CGRP receptor (e.g., CHO or Cos7 cells) are cultured in appropriate media. If the cells do not endogenously express the receptor, they are transiently transfected with plasmids encoding CLR and RAMP1.[15][17]

-

Assay Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then incubated with varying concentrations of the antagonist followed by the addition of a fixed concentration of CGRP to stimulate cAMP production.[15][17]

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE or AlphaScreen assay kit, which typically involves a fluorescent or luminescent readout.[15][17]

-

Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value for the antagonist is determined. This value represents the concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP response. The pKB or pA2 can be calculated from these data to quantify the antagonist's potency.[23]

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. CGRP Discovery and Timeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Journey to Establish CGRP as a Migraine Target: A Retrospective View - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History and Review of anti-Calcitonin Gene-Related Peptide (CGRP) Therapies: From Translational Research to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CGRP and migraine 2: rise of the mAbs - London Headache Centre [londonheadachecentre.co.uk]

- 9. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. S-EPMC9134599 - Characterization of erenumab and rimegepant on calcitonin gene-related peptide induced responses in Xenopus Laevis oocytes expressing the calcitonin gene-related peptide receptor and the amylin-1 receptor. - OmicsDI [omicsdi.org]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hca.wa.gov [hca.wa.gov]

- 15. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.neurologforeningen.org [media.neurologforeningen.org]

- 17. escholarship.org [escholarship.org]

- 18. medcentral.com [medcentral.com]

- 19. researchgate.net [researchgate.net]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 22. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antagonism of CGRP Signaling by Rimegepant at Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity and Selectivity of Rat CGRP-(8-37)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding characteristics of the peptide antagonist, rat Calcitonin Gene-Related Peptide-(8-37) (CGRP-(8-37)). As a critical tool in preclinical research, understanding its affinity and selectivity for rat CGRP receptors is paramount for the accurate interpretation of experimental data and the development of novel therapeutics targeting the CGRP system.

Introduction to CGRP and its Receptors

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a variety of physiological processes, including vasodilation, nociception, and inflammation. Its effects are mediated through a family of G-protein coupled receptors (GPCRs). The canonical CGRP receptor is a heterodimer, composed of the Calcitonin Receptor-Like Receptor (CLR), a Class B GPCR, and a single transmembrane domain accessory protein known as Receptor Activity-Modifying Protein 1 (RAMP1).[1][2] The co-expression of CLR and RAMP1 is essential for the formation of a functional, high-affinity CGRP receptor.[1]

CGRP-(8-37), a truncated fragment of CGRP, acts as a competitive antagonist at this receptor.[3][4] It has been an invaluable experimental tool for investigating the physiological roles of CGRP since its discovery.[5] However, its utility is defined by its specific binding affinity and selectivity profile, which can exhibit significant species-dependent variations.

Receptor Subtypes and Selectivity Considerations

The complexity of the CGRP system extends beyond a single receptor. The interaction of CLR and CTR with different RAMPs gives rise to a family of related receptors with varying ligand preferences:

-

CGRP Receptor: Formed by CLR and RAMP1, it binds CGRP with high affinity.

-

Adrenomedullin (AM) Receptors: CLR can associate with RAMP2 or RAMP3 to form AM₁ and AM₂ receptors, respectively, which show a preference for adrenomedullin.[6]

-

Amylin (AMY) Receptors: The Calcitonin Receptor (CTR) can complex with any of the three RAMPs to form amylin receptor subtypes (AMY₁, AMY₂, AMY₃).[7] Notably, the AMY₁ receptor (CTR + RAMP1) can also be potently activated by CGRP, making it a CGRP-responsive receptor.[7]

Historically, CGRP receptors were classified as CGRP₁ and CGRP₂ based on the antagonist affinity of CGRP-(8-37). Receptors with high affinity for CGRP-(8-37) were termed CGRP₁, while those with lower affinity were classified as CGRP₂. This classification is now considered overly simplistic, as the "CGRP₂" phenotype is likely a manifestation of CGRP's activity at other CGRP-responsive receptors, such as certain amylin or AM receptor subtypes, or due to species differences.[8]

CGRP-(8-37) is not strictly selective for the CGRP receptor and can exhibit significant affinity at other CGRP-responsive receptors, particularly the AMY₁ receptor.[9] This cross-reactivity is a critical consideration in experimental design.

Quantitative Binding Data for Rat CGRP-(8-37)

The binding affinity of CGRP-(8-37) to rat CGRP receptors has been determined in various tissues and cell lines. The following tables summarize the reported quantitative data.

Table 1: Binding Affinity of Rat CGRP-(8-37) in Rat Tissues and Cells

| Tissue/Cell Line | Assay Type | Radioligand | Parameter | Value (nM) | pKi / pA₂ / pEC₅₀ | Reference |

|---|---|---|---|---|---|---|

| Rat L6 Myocytes | Radioligand Binding | [¹²⁵I]-hCGRP | K_d | 0.5 | 9.30 | [3] |

| Rat L6 Myocytes | Functional (cAMP) | hαCGRP | K_d | 5 | 8.30 | [3] |

| Rat L6 Cells | Functional (cAMP) | hαCGRP | pK_b | - | 8.76 ± 0.04 | [10] |

| Rat L6 Cells | Functional (cAMP) | CGRP | pA₂ | - | 9.25 | [9] |

| Rat Vas Deferens | Functional | hαCGRP | pA₂ | - | ~7.0 | [8] |

| Rat Internal Anal Sphincter | Functional | hαCGRP / hβCGRP | pEC₅₀ | - | 8.1 - 8.4 (Agonists) | [8] |

| Rat Spleen | Radioligand Binding | [¹²⁵I]-hCGRP | - | - | Low affinity for BIBN4096BS |[8] |

Note: pA₂ and pK_b are logarithmic measures of antagonist potency derived from functional assays, while K_d and pKi are dissociation constants derived from binding assays. Values are converted for comparison where possible.

Table 2: Comparative Affinity of CGRP-(8-37) at Different Receptors

| Receptor Target | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| CGRP Receptor (CLR/RAMP1) | Human (SK-N-MC cells) | pK_b | 8.95 ± 0.04 | [10] |

| CGRP Receptor (CLR/RAMP1) | Rat (L6 cells) | pK_b | 8.76 ± 0.04 | [10] |

| AM Receptor (CLR/RAMP2) | Rat (Rat 2 cells) | pA₂ | 6.72 |[9] |

These data highlight that while CGRP-(8-37) is a potent antagonist at the rat CGRP receptor, its affinity can be lower at other related receptors, such as the adrenomedullin receptor.[9] Importantly, significant differences in affinity are observed between species. For instance, the non-peptide antagonist BIBN4096BS has a sub-nanomolar affinity for primate CGRP receptors but is approximately 100-fold less potent at rodent receptors.[8]

Signaling Pathways and Experimental Visualizations

Activation of the canonical CGRP receptor (CLR/RAMP1) primarily involves coupling to the Gαs protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase (AC), an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[11][12] PKA can then phosphorylate various downstream targets to mediate the physiological effects of CGRP, such as vasodilation.[11] In some cell types, CGRP receptors can also couple to Gαi/o or Gαq/11 proteins.[11]

CGRP Receptor Gαs Signaling Pathway.

Determining the binding affinity (K_d or K_i) of an unlabeled compound like CGRP-(8-37) is typically achieved through a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies reported in the literature for characterizing CGRP receptor binding.[13][14][15]

-

Tissue/Cell Homogenization: Tissues (e.g., rat spleen, brain) or cultured cells (e.g., L6 myocytes) are harvested and washed in ice-cold phosphate-buffered saline (PBS). The material is then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Polytron or Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is transferred to a new tube and centrifuged at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspending it in fresh buffer and repeating the high-speed centrifugation step. The final pellet is resuspended in a minimal volume of assay buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). Membranes can be used immediately or stored at -80°C.

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin), pH 7.4.

-

Reaction Setup: Assays are performed in microcentrifuge tubes or 96-well plates. To each tube/well, add:

-

Membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of radioligand (e.g., 25-50 pM of [¹²⁵I]-Tyr-CGRP). The concentration should be at or below the K_d of the radioligand to ensure sensitive detection of competition.

-

Varying concentrations of the unlabeled competitor, CGRP-(8-37) (e.g., spanning from 10⁻¹² M to 10⁻⁶ M).

-

Assay buffer to reach the final reaction volume (e.g., 250 µL).

-

-

Defining Non-Specific Binding: A set of tubes containing a high concentration of unlabeled CGRP (e.g., 1 µM) is included to determine the amount of non-specific binding of the radioligand.[14]

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium. Typical conditions are 60-120 minutes at room temperature (22-25°C) with gentle agitation.[15]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[15]

-

Washing: The filters are immediately washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[14]

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of CGRP-(8-37).

-

Data are plotted as the percentage of specific binding versus the log concentration of CGRP-(8-37).

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of CGRP-(8-37) that inhibits 50% of specific radioligand binding).

-

The IC₅₀ is converted to an inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Conclusion

Rat CGRP-(8-37) is a potent competitive antagonist of the canonical rat CGRP receptor, with reported affinity constants (K_d, K_i) in the low nanomolar range. However, it is not entirely selective and can interact with other CGRP-responsive receptors, a factor that must be considered during experimental interpretation. The binding pharmacology of CGRP ligands, including antagonists, shows notable differences between rats and humans, underscoring the importance of using species-specific data for preclinical studies. The protocols and data presented in this guide provide a comprehensive foundation for researchers utilizing CGRP-(8-37) to investigate the CGRP system in rat models.

References

- 1. scienceofmigraine.com [scienceofmigraine.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of a receptor for calcitonin gene-related peptide on rat, L6 myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGRP 8-37 (rat) | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacological characterisation of mouse calcitonin and calcitonin receptor-like receptors reveals differences compared to human receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CGRP2 receptor in the internal anal sphincter of the rat: implications for CGRP receptor classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of the 8-18 helix of CGRP8-37 in mediating high affinity binding to CGRP receptors; coulombic and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Rat CGRP-(8-37) for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a variety of physiological processes, including vasodilation and pain transmission, particularly in the context of migraine pathophysiology.[1][2] Rat CGRP-(8-37) is a truncated form of the full-length CGRP peptide and functions as a highly selective and competitive antagonist of the CGRP receptor.[3][4][5] By lacking the first seven N-terminal amino acids, it binds to the receptor without activating it, thereby blocking the downstream signaling cascades initiated by endogenous CGRP.[4][6][7] This property makes it an invaluable tool in neuroscience research and a foundational molecule in the development of therapeutics targeting the CGRP pathway. This document provides a comprehensive overview of the primary structure, sequence, quantitative biophysical data, experimental protocols, and associated signaling pathways of rat CGRP-(8-37).

Primary Structure and Sequence

Rat CGRP-(8-37) is a 30-amino acid peptide fragment derived from the full-length rat CGRP. The truncation of the N-terminal seven residues is critical for its antagonist activity, as this region is essential for receptor activation.[7] The C-terminus of the peptide is typically amidated, a common post-translational modification that can enhance stability and activity.[8][9]

Table 1: Primary Structure Details of Rat CGRP-(8-37)

| Attribute | Description |

| Full Sequence | Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe |

| One-Letter Code | VTHRLAGLLSRSGGVVKDNFVPTNVGSEAF |

| Modification | C-terminal Amide[8][9] |

| Origin | Truncated fragment of rat Calcitonin Gene-Related Peptide (residues 8-37)[3] |

Quantitative Data

The biophysical and pharmacological properties of rat CGRP-(8-37) have been characterized through various in vitro and in vivo studies. These data are crucial for designing experiments and interpreting results.

Table 2: Biophysical and Pharmacological Properties of Rat CGRP-(8-37)

| Parameter | Value | Cell/System | Reference |

| Molecular Weight | 3127.5 g/mol | - | [3][8] |

| Purity (Typical) | ≥95% (HPLC) | - | [8] |

| Binding Affinity (Kd) | 0.5 nM | Membrane Binding Assay | [5] |

| Binding Affinity (Kd) | 1.3 nM | SK-N-MC cells | [2] |

| Binding Affinity (Ki) | 100 nM | COS-7 cells (nanoBRET assay) | [10][11] |

| **Functional Antagonism (pA₂) ** | 7.63 ± 0.44 | Rat spinal cord cell culture (cAMP assay) | [12] |

| Functional Antagonism (Kd) | 5 nM | Adenylyl cyclase stimulation assay | [5] |

| Solubility | Soluble to 1 mg/ml in water | - | [8] |

CGRP Receptor Signaling Pathway

CGRP exerts its effects by binding to a G-protein coupled receptor (GPCR), which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[1][2] The primary signaling cascade initiated by CGRP binding involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[2][13] Rat CGRP-(8-37) competitively antagonizes this pathway by occupying the receptor binding site without inducing the conformational change necessary for G-protein activation.

Caption: CGRP receptor signaling and the antagonistic action of Rat CGRP-(8-37).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Rat CGRP-(8-37)

This protocol outlines the general steps for synthesizing C-terminally amidated rat CGRP-(8-37) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Workflow for the solid-phase synthesis of Rat CGRP-(8-37).

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA, and add it to the resin.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus).[6][14]

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.[14]

In Vitro Functional Assay: cAMP Accumulation

This assay determines the antagonist potency of CGRP-(8-37) by measuring its ability to inhibit CGRP-induced cAMP production in cultured cells.

Methodology:

-

Cell Culture: Plate cells expressing the CGRP receptor (e.g., human neuroblastoma SK-N-MC cells or transfected COS-7 cells) in multi-well plates and grow to confluence.[5][6]

-

Pre-incubation: Wash the cells with a suitable buffer (e.g., cAMP buffer containing a phosphodiesterase inhibitor like IBMX) and pre-incubate them with varying concentrations of rat CGRP-(8-37) for a defined period (e.g., 10-30 minutes) at 37°C.[14]

-

Agonist Stimulation: Add a fixed concentration (e.g., EC₈₀) or a range of concentrations of the agonist (rat CGRP) to the wells and incubate for another defined period (e.g., 10-20 minutes) to stimulate cAMP production.[12][14]

-

Lysis and Detection: Terminate the reaction by lysing the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or HTRF assay.

-

Data Analysis: Plot the CGRP concentration-response curves in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value from these curves to quantify the antagonist's potency.[6][12]

In Vivo Model: Neuropathic Pain in Rats

This protocol assesses the anti-nociceptive effects of CGRP-(8-37) in a rat model of chronic central pain.

Methodology:

-

Surgical Model: Induce chronic pain in adult male Sprague Dawley rats via a spinal hemisection at the T13 spinal segment. Allow the animals to recover for several weeks until they exhibit clear signs of mechanical and thermal allodynia.[9]

-

Catheter Implantation: Implant an intrathecal catheter with its tip at the T13 level for direct drug delivery to the spinal cord.[9]

-

Drug Administration: Dissolve rat CGRP-(8-37) in artificial cerebrospinal fluid. Administer the antagonist intrathecally in various doses (e.g., 1, 5, 10, 50 nM) in a small volume (e.g., 10 µL).[9][15]

-

Behavioral Testing: At set time points after administration, assess the animals' response to mechanical stimuli (e.g., using von Frey filaments) and thermal stimuli (e.g., using a radiant heat source) on their hindpaws.[9]

-

Data Analysis: Measure the paw withdrawal threshold (for mechanical allodynia) or latency (for thermal allodynia). A significant increase in threshold or latency compared to vehicle-treated controls indicates an anti-nociceptive effect.[15]

Conclusion

Rat CGRP-(8-37) is a cornerstone pharmacological tool for investigating the CGRP system. Its well-defined primary structure, established antagonist properties, and utility in a range of experimental paradigms make it indispensable for research in pain, migraine, and cardiovascular physiology. The detailed protocols and data presented in this guide offer a robust foundation for scientists and drug development professionals aiming to explore the therapeutic potential of CGRP receptor modulation.

References

- 1. scienceofmigraine.com [scienceofmigraine.com]

- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]

- 7. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CGRP 8-37 (rat) | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. glpbio.com [glpbio.com]

The Endogenous Role of Calcitonin Gene-Related Peptide (CGRP) in Rat Models: A Technical Guide

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems of mammals, including rats.[1][2] It exists in two isoforms, αCGRP and βCGRP, which are derived from alternative splicing of the calcitonin gene.[2] CGRP exerts its diverse biological effects by binding to a receptor complex consisting of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a single transmembrane domain protein called receptor activity-modifying protein 1 (RAMP1).[3][4] This guide provides an in-depth overview of the endogenous role of CGRP in various rat models, focusing on its involvement in pain, inflammation, and cardiovascular regulation.

The Role of Endogenous CGRP in Rat Models of Pain

CGRP is a key player in the pathogenesis of various pain syndromes.[5] It is highly expressed in nociceptive sensory neurons of the trigeminal ganglia and dorsal root ganglia (DRG).[1][4] Upon activation of these neurons, CGRP is released both peripherally, where it contributes to vasodilation and neurogenic inflammation, and centrally in the spinal cord and brainstem, where it facilitates pain transmission.[6][7]

Inflammatory Pain Models

In rat models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, CGRP plays a significant pro-nociceptive role.[1][5] The CGRP receptor antagonist BIBN4096BS has been shown to alleviate inflammatory pain in these models, reducing mechanical hypersensitivity and spinal neuronal activity.[5] This suggests that peripheral blockade of CGRP receptors is a key mechanism for its analgesic effect in inflammatory conditions.[5]

| Inflammatory Pain Model | Treatment | Dose/Route | Key Quantitative Finding | Reference |

| Complete Freund's Adjuvant (CFA) | BIBN4096BS | 1 mg/kg, i.v. | Reversal of CFA-induced mechanical hypersensitivity. | [5] |

| Monoiodoacetate (MIA) | BIBN4096BS | 1 mg/kg, i.v. | Reversal of MIA-induced weight-bearing deficit. | [5] |

| Carrageenan-induced inflammation | CGRP Antagonist (CGRP8-37) | Intrathecal | Markedly increased RCP expression in lumbar DRG and spinal dorsal horn. | [1] |

| Naive vs. Inflammatory Pain | CGRP | 1 nmol, intra-ACC | CGRP-induced antinociception was significantly lower in rats with inflammatory pain. | [8][9] |

Migraine and Neuropathic Pain Models

The role of CGRP in migraine is well-established, and rat models have been instrumental in elucidating these mechanisms. Systemic administration of nitroglycerin (NTG), a nitric oxide donor, is used to induce a migraine-like state in rats, characterized by increased CGRP expression and cutaneous hypersensitivity.[10][11][12] CGRP receptor antagonists and antibodies have been shown to be effective in these models.[10][11] For instance, the CGRP receptor antagonist olcegepant and the anti-CGRP antibody ALD405 significantly alleviated mechanical hypersensitivity in both NTG-provoked and spontaneous rat models of migraine-like pain.[10] In neuropathic pain models, such as chronic sciatic nerve ligation, CGRP is also implicated in the maintenance of pain states.[13]

| Migraine/Neuropathic Pain Model | Treatment | Dose/Route | Key Quantitative Finding | Reference |

| Nitroglycerin (NTG)-provoked migraine | Olcegepant | 1 mg/kg, i.p. | Significantly alleviated cutaneous mechanical hypersensitivity. | [10] |

| Spontaneous migraine-like pain | ALD405 (anti-CGRP antibody) | 10 mg/kg, i.p. | Onset of action within 4 hours, alleviating mechanical hypersensitivity. | [10] |

| Sciatic Nerve Ligation (Neuropathic) | CGRP | Intra-PBN injection | CGRP-induced antinociception was significantly lower in neuropathic pain rats. | [13] |

| Nitroglycerin (NTG) Administration | Fremanezumab (anti-CGRP antibody) | 30 mg/kg, s.c. | A single dose of 5 mg/kg GTN increased CGRP concentration in the trigeminal ganglion. | [14] |

Experimental Workflow for a CGRP-related Pain Study

The following diagram illustrates a typical experimental workflow for investigating the role of CGRP in a rat model of inflammatory pain.

Caption: Workflow for a rat inflammatory pain study.

The Role of Endogenous CGRP in Inflammation

CGRP is a key mediator of neurogenic inflammation, a process where the peripheral release of neuropeptides from sensory nerve endings leads to inflammatory responses such as vasodilation, plasma extravasation, and immune cell modulation.[15]

CGRP Release and Pro-inflammatory Actions

In rat skin, capsaicin, an activator of TRPV1 receptors on sensory neurons, induces a dose-dependent release of CGRP.[15] This release is calcium-dependent and can be blocked by TRPV1 antagonists, confirming its neuronal origin.[15] Similarly, in the rat colon, low pH, inflammatory mediators, and mast cell degranulation can trigger CGRP release.[16] This peripherally released CGRP contributes to the cardinal signs of inflammation.

Anti-inflammatory Properties of CGRP

Paradoxically, CGRP can also exhibit anti-inflammatory effects. In models of croton oil-induced ear edema and acetic acid-induced peritonitis in rats, both CGRP and the related peptide amylin showed anti-inflammatory activity, with CGRP being more potent.[17] This effect appears to be mediated by CGRP receptors, as it can be blocked by the antagonist CGRP8-37.[17] These findings suggest that the role of CGRP in inflammation is complex and may depend on the specific inflammatory context and location.

| Inflammation Model | Stimulus/Treatment | Key Quantitative Finding | Reference |

| Rat Paw Skin (in vitro) | Capsaicin (3-300 µM) | Dose-dependent increase in immunoreactive CGRP (iCGRP) release. | [15] |

| Rat Distal Colon (in vitro) | Low pH / Capsaicin | Significant increases in CGRP release, mediated by TRPV1. | [16] |

| Acetic Acid-induced Peritonitis | CGRP | CGRP was more potent than amylin in reducing inflammation. | [17] |

| Croton Oil Ear Edema (Mouse) | CGRP + CGRP8-37 | CGRP8-37 blocked the anti-inflammatory activity of CGRP. | [17] |

The Role of Endogenous CGRP in the Cardiovascular System

CGRP is one of the most potent endogenous vasodilator peptides known and plays a significant role in cardiovascular regulation.[18][19]

Vasodilation and Blood Pressure Regulation

Systemic administration of CGRP in conscious rats causes a dose-related decrease in mean arterial pressure (MAP) and a reflex increase in heart rate.[18] This hypotensive effect is a result of potent vasodilation in several vascular beds, including the mesenteric, renal, and hindquarter skeletal muscle blood vessels.[18] The vasodilator action is likely mediated by direct interaction with CGRP receptors on vascular smooth muscle.[18] In pithed rats, the hypotensive effect of CGRP is significantly larger than that of substance P at equimolar doses.[20]

Cardiac Effects and Cardioprotection

In addition to its effects on blood vessels, CGRP has direct effects on the heart. In isolated rat atria, CGRP increases both the rate and force of contraction.[21] There is also strong evidence from rat and mouse models that CGRP acts as a protective agent against ischemia.[22] For example, CGRP administration at the onset of reperfusion after experimental cerebral artery occlusion in rats reduced brain edema.[22]

| Cardiovascular Parameter | CGRP Administration | Key Quantitative Finding | Reference |

| Mean Arterial Pressure (MAP) | 0.1-10 nmol/kg, i.v. | Dose-related decrease in MAP. | [18] |

| Heart Rate | 0.1-10 nmol/kg, i.v. | Dose-related increase in heart rate. | [18] |

| Cardiac Output | 1 nmol/kg, i.v. | Increase of +95 +/- 16 ml/min/kg. | [18] |

| Mesenteric Blood Flow | 1 and 10 nmol/kg, i.v. | Maximum increase of +23 +/- 7%. | [18] |

| Hindquarter Blood Flow | 1 and 10 nmol/kg, i.v. | Maximum increase of +30 +/- 6%. | [18] |

| Mesenteric Vascular Resistance | 10 nmol/kg, i.v. | Maximum decrease of -53 +/- 3%. | [18] |

CGRP Signaling Pathway

The biological effects of CGRP are initiated by its binding to the CGRP receptor complex. This interaction primarily leads to the activation of adenylyl cyclase through the Gαs subunit of the G-protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. However, other signaling pathways, such as those involving Gβγ subunits and nitric oxide (NO), have also been identified, particularly in the context of vasorelaxation.[19]

Caption: Simplified CGRP signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

CFA Model of Inflammatory Pain

-

Objective: To induce a persistent inflammatory pain state to study the effects of CGRP modulation.

-

Animals: Adult male Sprague-Dawley rats (200-250g).

-

Procedure:

-

Rats are lightly anesthetized with isoflurane.

-

A 100 µL injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.[5]

-

The contralateral paw may be injected with saline to serve as a control.

-

Behavioral testing (e.g., Randall-Selitto test for mechanical hyperalgesia) is performed at baseline before CFA injection and at various time points post-injection (e.g., 24h, 48h, 72h).[23]

-

For treatment studies, drugs (e.g., CGRP antagonists) are administered systemically (i.v. or i.p.) or locally at specified times relative to CFA injection or behavioral testing.[5]

-

NTG Model of Migraine-Like Pain

-

Objective: To induce a state of cutaneous hypersensitivity relevant to migraine pathophysiology.

-

Animals: Adult male Sprague-Dawley rats (200-250g).

-

Procedure:

-

Nitroglycerin (NTG) is dissolved in saline containing 6% alcohol and 16% propylene glycol.[12]

-

Rats are administered NTG intraperitoneally (i.p.) at a dose of 5-10 mg/kg.[10][12] For chronic models, NTG is injected intermittently (e.g., every 2 days for 9 days).[12]

-

Control animals receive an equivalent volume of the vehicle.[12]

-

Behavioral assessments for mechanical hypersensitivity (e.g., von Frey filaments applied to the periorbital or hind paw regions) are conducted at various time points after NTG administration (e.g., 2-4 hours post-injection).[10]

-

Therapeutic compounds are typically administered prior to or following the NTG injection to assess their ability to prevent or reverse hypersensitivity.

-

Measurement of CGRP Release from Excised Tissue

-

Objective: To quantify the release of endogenous CGRP from peripheral tissues in response to stimuli.

-

Procedure (based on rat paw skin model): [15]

-

Hairy skin from a rat hindlimb is excised and the corial surface is superfused in vitro with a physiological buffer.

-

Basal release is established by collecting fractions of the superfusate over a set period.

-

Stimuli (e.g., capsaicin at varying concentrations) are added to the superfusion buffer to evoke CGRP release.

-

Fractions are collected during and after stimulation.

-

The concentration of immunoreactive CGRP (iCGRP) in the collected fractions is measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[15][24][25]

-

To confirm the mechanism, experiments can be repeated in a calcium-free buffer or in the presence of specific receptor antagonists.[15]

-

References

- 1. Localization and modulation of calcitonin gene-related peptide-receptor component protein-immunoreactive cells in the rat central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]

- 5. The CGRP receptor antagonist BIBN4096BS peripherally alleviates inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcitonin gene-related peptide (CGRP) and its receptor components in human and rat spinal trigeminal nucleus and spinal cord at C1-level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Calcitonin Gene-Related Peptide in Nociceptive Modulationin Anterior Cingulate Cortex of Naïve Rats and Rats With Inflammatory Pain [frontiersin.org]

- 9. Role of Calcitonin Gene-Related Peptide in Nociceptive Modulationin Anterior Cingulate Cortex of Naïve Rats and Rats With Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CGRP via receptor antagonism and antibody neutralisation in two distinct rodent models of migraine-like pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic and intermittent administration of systemic nitroglycerin in the rat induces an increase in the gene expression of CGRP in central areas: potential contribution to pain processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of calcitonin gene-related peptide in pain regulation in the parabrachial nucleus of naive rats and rats with neuropathic pain [inis.iaea.org]

- 14. mdpi.com [mdpi.com]

- 15. Peripheral CGRP release as a marker for neurogenic inflammation: a model system for the study of neuropeptide secretion in rat paw skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of a calcitonin gene-related peptide release assay in rat isolated distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of amylin and CGRP in different experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiovascular effects of rat calcitonin gene-related peptide in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ora.ox.ac.uk [ora.ox.ac.uk]

- 20. Cardiovascular effects of calcitonin gene-related peptide in the pithed rat: comparison with substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiovascular effects of human and rat CGRP compared in the rat and other species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hps.com.au [hps.com.au]

- 23. researchgate.net [researchgate.net]

- 24. bertin-corp.com [bertin-corp.com]

- 25. immunoway.com [immunoway.com]

The Role of Rat CGRP-(8-37) in Nociception: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide predominantly expressed in sensory neurons, specifically unmyelinated C-fibers and thinly myelinated Aδ-fibers, which are crucial for transmitting pain signals.[1] Upon release from the central and peripheral terminals of these neurons, CGRP contributes significantly to pain signaling and neurogenic inflammation, making it a key target in pain research.[2][3] Rat CGRP-(8-37) is a truncated fragment of CGRP that acts as a highly selective and competitive antagonist at the CGRP receptor.[4][5] By binding to the receptor without activating it, CGRP-(8-37) effectively blocks the actions of endogenous CGRP, making it an invaluable pharmacological tool for elucidating the role of CGRP in various nociceptive states, including neuropathic and inflammatory pain.[4][6] This guide provides a comprehensive overview of the use of Rat CGRP-(8-37) as a research tool, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action: Antagonism of the CGRP Receptor

CGRP exerts its biological effects by binding to a unique G-protein coupled receptor complex. This receptor consists of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane domain protein known as receptor activity-modifying protein 1 (RAMP1).[7] The association of RAMP1 is essential for the functional CGRP receptor that binds CGRP with high affinity.

The primary signaling pathway activated by CGRP in sensory neurons involves the Gαs subunit of the G-protein complex. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including ion channels and transcription factors like CREB (cAMP response element-binding protein), leading to neuronal sensitization and increased gene expression related to pain.[2][9]

Rat CGRP-(8-37) functions as a competitive antagonist at this receptor. It binds to the CGRP receptor complex with an affinity similar to CGRP itself but lacks the N-terminal amino acids necessary for receptor activation.[1][4] By occupying the receptor's binding site, it prevents endogenous CGRP from binding and initiating the downstream signaling cascade, thereby inhibiting CGRP-mediated neuronal sensitization and nociceptive transmission.

Figure 1. CGRP signaling pathway and antagonism by CGRP-(8-37).

Quantitative Data on Receptor Antagonism and Efficacy

The utility of Rat CGRP-(8-37) is defined by its binding affinity and its efficacy in reversing CGRP-mediated effects in both in vitro and in vivo models.

In Vitro Receptor Antagonism

The antagonist potency of CGRP-(8-37) is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

| Cell Line / Tissue | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Reference |

| SK-N-MC Cells | CGRP | Rat CGRP-(8-37) | 8.35 ± 0.18 | [2] |

| Col 29 Cells | CGRP | Rat CGRP-(8-37) | 7.34 ± 0.19 | [2] |

| Rat Spinal Cord Cells | rCGRPα | Rat CGRP-(8-37) | 7.63 ± 0.44 | [10] |

| Rat Pulmonary Artery | CGRP | Rat CGRP-(8-37) | 6.9 | [2] |

| Rat Vas Deferens | CGRP | Rat CGRP-(8-37) | 6.0 | [2] |

Table 1: In Vitro Antagonist Potency of Rat CGRP-(8-37) at CGRP Receptors.

In Vivo Anti-Nociceptive Efficacy

The effectiveness of CGRP-(8-37) in animal models of pain is typically measured by its ability to reverse hypersensitivity (allodynia and hyperalgesia). Doses are often administered intrathecally (i.t.) to target spinal mechanisms of nociception directly.

| Pain Model | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Chronic Central Neuropathic Pain (Spinal Hemisection) | Rat | Intrathecal (i.t.) | 1 - 50 nM | Dose-dependent alleviation of mechanical and thermal allodynia. 50 nM was most efficacious. | [1][4] |

| Inflammatory Pain (Carrageenan-induced) | Rat | Intrathecal (i.t.) | 10 nmol | Significant bilateral increase in hindpaw withdrawal latency and threshold. | [11] |

| General Nociception | Rat | Intrathecal (i.t.) | 5 - 10 nmol | Significant increase in hindpaw withdrawal latency from baseline. | [1] |

| Osteoarthritis Pain (MIA Model) | Rat | Intra-articular | 5 - 10 µg | Dose-dependently inhibited mechanical evoked responses of joint nociceptors. | [7] |

| Hyperalgesic Priming (IL-6 induced) | Mouse | Intrathecal (i.t.) | 1 µg | Blocked and reversed mechanical hypersensitivity specifically in female mice. | [12] |

Table 2: In Vivo Efficacy of Rat CGRP-(8-37) in Rodent Nociception Models.

Experimental Protocols

The following sections provide detailed methodologies for common nociceptive assays used to evaluate the effects of Rat CGRP-(8-37).

Intrathecal Catheter Implantation and Drug Administration

To deliver CGRP-(8-37) directly to the spinal cord, chronic intrathecal catheterization is a common procedure in rats.

-

Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Surgery: Make a small incision over the cisterna magna. Carefully insert a length of sterile polyethylene tubing (PE-10) through a slit in the atlanto-occipital membrane and advance it caudally to the desired spinal level (e.g., lumbar enlargement at T13 for hindpaw assays).[1][4]

-

Catheter Fixation: Suture the external part of the catheter to the surrounding musculature and externalize it at the back of the neck. Seal the catheter opening to maintain sterility.

-

Recovery: Allow the animals to recover for 4-7 days. Monitor for any neurological deficits; exclude animals showing motor impairment.

-

Administration: For drug delivery, dissolve Rat CGRP-(8-37) in sterile artificial cerebrospinal fluid (aCSF) or saline.[4] Briefly anesthetize the animal with isoflurane and inject a small volume (typically 10 µL) of the antagonist solution, followed by a 10 µL flush of aCSF or saline to ensure delivery to the subarachnoid space.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

-

Acclimation: Place rats in individual transparent acrylic boxes on a wire mesh floor and allow them to acclimate for at least 60 minutes before testing.[12]

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness (e.g., starting from 0.4g up to 15g) to the plantar surface of the hindpaw.

-

Up-Down Method: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal or licking of the paw. If a positive response occurs, the next lower filament is used. If no response occurs, the next higher filament is used. This continues for a set number of stimuli after the first crossover of response.

-

Procedure: Establish a baseline threshold before inducing the pain model. After pain induction and subsequent administration of CGRP-(8-37) (e.g., 10-15 minutes post-i.t. injection), re-evaluate the withdrawal threshold at various time points. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is common in inflammatory and neuropathic pain states.

-

Apparatus: Use a plantar test apparatus (e.g., Hargreaves apparatus) which directs a radiant heat source to the plantar surface of the rat's hindpaw from underneath a glass floor.

-

Acclimation: Place rats in the testing chambers and allow them to acclimate.

-

Procedure: Position the heat source under the target paw and activate the stimulus. A timer automatically records the latency to paw withdrawal.

-

Parameters: A cut-off time (typically 20-30 seconds) is used to prevent tissue damage. The intensity of the heat source should be calibrated to produce baseline latencies of approximately 10-12 seconds in naïve animals.

-

Testing: Measure baseline latencies before the experiment. Following pain induction and CGRP-(8-37) administration, measure withdrawal latencies at set time points. An increase in withdrawal latency indicates an anti-hyperalgesic effect.[4]

Figure 2. General experimental workflow for in vivo nociceptive studies.

Probing Nociceptive Mechanisms

Rat CGRP-(8-37) serves as a critical tool to test the hypothesis that CGRP release and receptor activation are necessary steps in the development or maintenance of a specific pain state. By administering the antagonist and observing a reversal of pain-like behaviors, researchers can infer a functional role for the CGRP pathway.

Figure 3. Logical flow showing CGRP-(8-37) as a tool to probe pain pathways.

Conclusion